molecular formula C15H15F2NO2S B10976557 N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B10976557
M. Wt: 311.3 g/mol
InChI Key: QMBSJIINIUWBFL-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a difluorophenyl ring and a trimethylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 3,4-difluoroaniline with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted sulfonamides.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Coupling Reactions:

Scientific Research Applications

N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. Additionally, the difluorophenyl and trimethylbenzene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H15F2NO2S

Molecular Weight

311.3 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C15H15F2NO2S/c1-9-6-11(3)15(7-10(9)2)21(19,20)18-12-4-5-13(16)14(17)8-12/h4-8,18H,1-3H3

InChI Key

QMBSJIINIUWBFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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